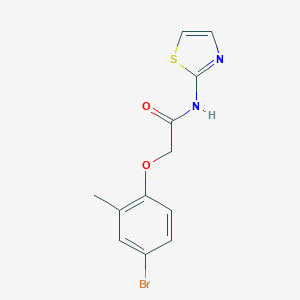
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential for various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, and it has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer types, and it has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to investigate the compound's efficacy against other types of cancer, as well as its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity issues. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in future research.
Synthesemethoden
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The starting material for this synthesis is 4-bromo-2-methylphenol, which is reacted with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate product is then reacted with sodium azide to form 4-bromo-2-methylphenyl azide. The final step involves the reaction of 4-bromo-2-methylphenyl azide with 2-bromoacetamide in the presence of copper powder to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. This compound has been shown to have potent anti-cancer activity, and several studies have been conducted to investigate its efficacy against different types of cancer.
Eigenschaften
Molekularformel |
C12H11BrN2O2S |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
KUKJPBFCUKHPGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)
![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)
![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)